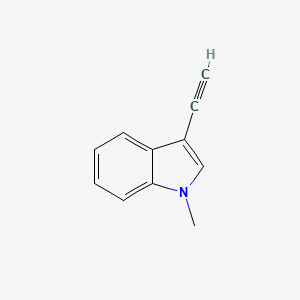

3-Ethynyl-1-methyl-1H-indole

Description

Significance of Indole (B1671886) Core in Heterocyclic Chemistry and Bioactive Molecules

The indole core is a fundamental motif in heterocyclic chemistry, largely due to its prevalence in naturally occurring and synthetically developed bioactive molecules. nih.govbohrium.com This aromatic system is a key component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a multitude of secondary metabolites. nih.gov In biological systems, indole derivatives play crucial roles; for instance, serotonin (B10506) acts as a neurotransmitter, and indole-3-acetic acid functions as a plant hormone. eurekaselect.combiosynth.com

The chemical versatility of the indole ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological activities. mdpi.com This structural adaptability has made the indole nucleus a focal point for synthetic chemists, who continue to develop novel methodologies for its functionalization. biosynth.com The electronic properties of the indole ring, characterized by its π-electron system, contribute to its ability to interact with biological targets. nih.gov

Role of Indole Derivatives as Privileged Scaffolds in Drug Discovery and Development

In the realm of drug discovery, the indole scaffold is recognized as a "privileged structure." researchgate.netresearchgate.netnih.gov This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the design of novel therapeutic agents. researchgate.net The ability of the indole nucleus to mimic the structure of peptides and bind to proteins contributes to its widespread utility. nih.gov

A vast number of approved drugs and clinical candidates incorporate the indole core, demonstrating its therapeutic importance across a wide spectrum of diseases. mdpi.comresearchgate.net These include agents with anticancer, anti-inflammatory, antiviral, and neuroprotective properties. eurekaselect.commdpi.com The structural modifications of the indole ring system have been a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. researchgate.net

| Drug Name | Therapeutic Application |

| Indomethacin | Anti-inflammatory impactfactor.org |

| Ondansetron | Antiemetic researchgate.net |

| Sumatriptan | Antimigraine researchgate.net |

| Vincristine | Anticancer nih.gov |

| Delavirdine | Antiviral (HIV) bohrium.com |

Overview of 3-Ethynyl-1-methyl-1H-indole within the Context of Ethynyl-Substituted Indole Chemistry

Within the large family of indole derivatives, those bearing an ethynyl (B1212043) group at the C3-position represent a significant subclass. The introduction of the rigid, linear ethynyl moiety provides a valuable handle for further chemical transformations, particularly in the construction of more complex molecular architectures through cross-coupling reactions.

This compound is a specific example of such a compound. Its structure features the core indole scaffold, a methyl group at the N1-position, and an ethynyl group at the C3-position. The methylation at the nitrogen atom can influence the compound's solubility and metabolic stability. The ethynyl group at the C3-position is particularly reactive and serves as a key functional group for various chemical modifications. The synthesis of 3-ethynyl-substituted indoles is often achieved through methods like the Sonogashira cross-coupling reaction. nih.gov

| Property | Value | Reference |

| CAS Number | 85094-88-8 | guidechem.combldpharm.comchemicalbook.comechemi.com |

| Molecular Formula | C₁₁H₉N | guidechem.comechemi.com |

| Molecular Weight | 155.2 g/mol | |

| InChI Key | BFYPWSIBJDQYLF-UHFFFAOYSA-N |

The primary utility of this compound in research lies in its role as a building block in organic synthesis. The terminal alkyne functionality readily participates in reactions such as the Sonogashira coupling, allowing for the attachment of various aryl or vinyl groups. This versatility enables the creation of diverse libraries of indole-based compounds for screening in drug discovery programs and for the development of novel materials.

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-3-9-8-12(2)11-7-5-4-6-10(9)11/h1,4-8H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYPWSIBJDQYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511163 | |

| Record name | 3-Ethynyl-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85094-88-8 | |

| Record name | 3-Ethynyl-1-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85094-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynyl-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethynyl 1 Methyl 1h Indole and Its Analogues

Direct Synthesis Strategies for 3-Ethynyl-1-methyl-1H-indole

Research has led to specific, targeted pathways for the synthesis of this compound.

A documented method for the synthesis of this compound involves the treatment of an indole-appended chloroenal with a base. nih.gov The reaction proceeds by refluxing the precursor in a suitable solvent, leading to the formation of the desired ethynyl (B1212043) group at the C3 position of the indole (B1671886) ring. nih.gov

Table 1: Direct Synthesis Pathway for this compound

| Starting Material | Reaction | Product |

|---|---|---|

| Indole Chloroenal (10) | The precursor is refluxed with sodium hydroxide (B78521) in tetrahydrofuran (B95107) (THF). nih.gov | This compound (21) |

Data sourced from reference nih.gov.

The successful synthesis of this compound is dependent on the availability of a key precursor, an indole appended chloroenal. nih.gov This precursor itself is synthesized from more common starting materials.

Table 2: Precursors and Reagents for Direct Synthesis

| Role | Compound Name | Synthesis Note |

|---|---|---|

| Ultimate Precursor | 3-Acetylindole | Reacted with DMF acetal (B89532) to produce a vinylogous amide (9), which also methylates the indole nitrogen. nih.gov |

| Intermediate Precursor | Indole Chloroenal (10) | Formed by treating the vinylogous amide (9) with phosphorous oxychloride. nih.gov |

| Primary Reagent | Sodium Hydroxide | Used as a base in the final step to facilitate the formation of the ethynyl group. nih.gov |

| Solvent | Tetrahydrofuran (THF) | Employed as the reaction solvent for the final conversion. nih.gov |

Data sourced from reference nih.gov.

General Indole Synthesis Approaches Applicable to Ethynyl Indoles

Beyond direct synthesis, several classical and modern indole synthesis methodologies can be adapted to produce ethynyl indoles. These methods are versatile and widely used in heterocyclic chemistry.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a foundational and widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the cyclization of an arylhydrazone, which is formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone, under acidic conditions. byjus.combhu.ac.in

The versatility of the Fischer synthesis allows for the preparation of a wide array of substituted indoles by choosing appropriately substituted starting materials. byjus.com For the synthesis of ethynyl indoles, this would conceptually involve a phenylhydrazine and a ketone or aldehyde bearing an alkyne functionality. The reaction can be catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org A modern adaptation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org

Palladium catalysis is a powerful tool for constructing indole rings, particularly for derivatives like ethynyl indoles. bohrium.comtandfonline.com Many of these strategies begin with 2-ethynylanilines (or ortho-alkynylanilines), which undergo palladium-catalyzed cyclization to form the indole core. bohrium.comresearchgate.netrsc.org These reactions can be designed as cascade or tandem processes, allowing for the rapid assembly of complex indole structures. bohrium.comresearchgate.net For instance, a palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes has been developed to synthesize indole-3-carboxamide skeletons. bohrium.com

Table 3: Typical Components of a Sonogashira Coupling Reaction

| Component | Examples | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)Cl | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. acs.orggoogle.com |

| Copper(I) Co-catalyst | CuI, CuBr, CuCl | Activates the alkyne for transmetalation to the palladium center. google.com |

| Base | Amines (e.g., triethylamine, piperidine), K₂CO₃ | Neutralizes the hydrogen halide produced during the reaction and facilitates catalyst regeneration. bohrium.comorganic-chemistry.org |

| Substrates | Aryl/Vinyl Halides and Terminal Alkynes | The coupling partners that form the new C(sp)-C(sp²) bond. organic-chemistry.org |

| Solvent | THF, Toluene, DMF | Provides the medium for the reaction. nih.govgoogle.com |

Data sourced from references nih.govbohrium.comorganic-chemistry.orgacs.orggoogle.com.

Copper catalysis offers an alternative and often cost-effective approach to indole synthesis. researchgate.net These methods frequently utilize 2-ethynylanilines as starting materials. rsc.orgrsc.org Copper-catalyzed annulation of 2-ethynylanilines with α-substituted diazoacetates, for example, provides a direct route to C2-functionalized indoles under mild conditions. rsc.orgrsc.org

Furthermore, copper catalysts can facilitate domino or multicomponent reactions to build the indole scaffold. A copper-catalyzed three-component coupling of 2-ethynylanilines, aldehydes, and secondary amines has been developed to synthesize 2-(aminomethyl)indoles through a sequence of Mannich-type coupling and hydroamination. nih.gov Tandem cyclization reactions, such as the reaction of ethynylbenzoxazinones with thiols, can also be promoted by copper to yield functionalized indoles. researchgate.net

Transition-Metal-Free Synthetic Protocols

The synthesis of ethynyl-substituted indoles without the use of transition metals represents an important advancement in green chemistry and cost-effective manufacturing. These methods often rely on strong bases or cascade reactions to achieve the desired molecular architecture.

A notable transition-metal-free approach involves the decarbonylation of acylethynylpyrroles. mdpi.com In a specific protocol, this compound was synthesized from its corresponding acylethynyl precursor. The reaction is promoted by a base, such as potassium tert-butoxide (t-BuOK), in a mixed solvent system like acetonitrile/THF at room temperature. This method provides a robust route to terminal ethynyl indoles with good yields. mdpi.com

Another strategy in this category is the one-pot synthesis of alkynyl selenides from terminal alkynes under aerobic conditions, which can be adapted for indole derivatives. beilstein-journals.org This procedure generates dialkyl diselenides in situ from alkyl selenocyanates, which then react with terminal alkynes in the presence of t-BuOK to yield the target compounds. beilstein-journals.org While not a direct synthesis of the parent ethynyl indole, it showcases a transition-metal-free method for functionalizing ethynyl precursors that can be attached to an indole core. beilstein-journals.org Similarly, DBU-promoted intramolecular reactions have been developed for the synthesis of 3-ethynylcoumarins, demonstrating a cascade process that could be conceptually applied to indole systems. researchgate.net

Interactive Data Table: Transition-Metal-Free Synthesis of this compound

| Precursor | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylethynylpyrrole derivative | t-BuOK, Acetonitrile/THF, 20-25 °C | This compound | 73% | mdpi.com |

Intramolecular Cyclization Methods (e.g., Iodine-Mediated Cyclization)

Intramolecular cyclization is a powerful strategy for constructing the indole nucleus from acyclic precursors. Iodine-mediated cyclization, in particular, offers a mild and effective method for forming carbon-heteroatom and carbon-carbon bonds.

A key example is the electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines using molecular iodine (I₂) in a solvent like dichloromethane (B109758) (CH₂Cl₂). bohrium.com This reaction proceeds through the anti-attack of the electrophilic iodine and the nitrogen of the N,N-dialkylamino group onto the alkyne. This forms an iodoindolium salt intermediate. Subsequent Sₙ2 displacement of an alkyl group on the nitrogen by an iodide ion yields the final N-alkyl-3-iodoindole product in high yields. The presence of two alkyl groups on the aniline (B41778) nitrogen enhances its nucleophilicity, facilitating the cyclization. bohrium.com

This type of iodocyclization is part of a broader class of reactions used to synthesize a variety of heterocycles. nih.gov For instance, iodine can mediate the cascade cyclization of enediynes to produce complex structures like benzo[a]carbazoles, where an iodinated indole is a proposed intermediate. nih.gov The versatility of iodine-promoted cyclization allows for the formation of diverse heterocyclic systems, including indoles, quinolines, and benzo[b]furans, from appropriately substituted alkynyl precursors. nih.gov

Interactive Data Table: Iodine-Mediated Intramolecular Cyclization for Indole Synthesis

| Starting Material | Key Reagents | Solvent | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| N,N-Dialkyl-2-(1-alkynyl)anilines | I₂ | CH₂Cl₂ | N-Alkyl-3-iodoindoles | Forms 3-iodoindole via an iodoindolium salt intermediate. | bohrium.com |

| 2-[2-(2-Ethynylphenyl)ethynyl]anilines | I₂ | CH₂Cl₂ | Benzo[a]carbazoles | Proceeds through a haloindole intermediate. | nih.gov |

| 2-Alkynylanilines | Iodine | CH₂Cl₂ or MeCN | Indoles and Quinolines | Highly selective 5-exo or 6-endo cyclization. | nih.gov |

Functionalization and Derivatization Strategies

Strategies for the Introduction of Ethynyl Moieties onto the Indole Core

Attaching an ethynyl group to a pre-formed indole ring is a common strategy for synthesizing compounds like this compound. One of the most direct methods is the C-H alkynylation of the indole core. A notable, highly regioselective method is the palladium(II)-catalyzed C2-alkynylation of indoles using a hypervalent iodine reagent, triisopropylsilylethynyl-1,2-benziodoxol-3(1H)-one (TIPS-EBX). epfl.ch This approach provides direct access to C2-alkynylated indoles and is tolerant of various functional groups. epfl.ch

A more traditional and widely used method is the Sonogashira cross-coupling reaction. clockss.orgbeilstein-journals.org This reaction typically involves the coupling of a halo-indole (e.g., 3-iodo-1-methyl-1H-indole) with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. Alternatively, the synthesis can start with a precursor like N-(2-iodophenyl)indole, which undergoes Sonogashira coupling to introduce the alkyne before a subsequent reaction forms the second ring of a more complex system. clockss.org This method is highly versatile and allows for the introduction of a wide array of substituted ethynyl groups.

Chemical Transformations Involving the Ethynyl Group

The ethynyl group on the indole core is a versatile functional handle for further molecular elaboration. As a terminal alkyne, it readily participates in a variety of chemical transformations.

One such reaction is its complexation with metal carbonyls. For example, the ethynyl group of this compound-2-carbaldehyde can react with dicobalt octacarbonyl to form a stable hexacarbonyl dicobalt complex. acs.org This complexation protects the alkyne and can modify its reactivity for subsequent transformations.

The ethynyl group is also a key participant in further cross-coupling reactions. Its most common application is in the Sonogashira coupling, where the 3-ethynylindole (B1355555) acts as the alkyne component, coupling with aryl or vinyl halides to extend the carbon framework. clockss.orgbeilstein-journals.org This allows for the synthesis of a vast library of complex indole derivatives with diverse substituents attached to the C3 position via the ethynyl linker.

Modifications and Substituent Effects at the Indole Nitrogen (N1) Position

The substituent at the N1 position of the indole ring plays a crucial role in modulating the reactivity and directing the outcome of synthetic transformations. In the case of this compound, the N1-methyl group is not merely a spectator.

In iodine-mediated cyclizations of 2-alkynylanilines, the presence of two alkyl groups on the nitrogen enhances its nucleophilicity, which is critical for the initial ring-forming step. bohrium.com The nature of these alkyl groups can also influence which one is subsequently removed to form the final product. bohrium.com

In palladium-catalyzed annulation reactions of N-allyl-2-ethynylaniline derivatives, the protecting group on the nitrogen (e.g., tosyl (Ts) vs. mesyl (Ms)) can affect the reaction yield. acs.org Furthermore, in the direct C2-alkynylation of indoles, a wide range of substituents on the nitrogen, from simple alkyl groups to more complex benzyl (B1604629) moieties, are well-tolerated, demonstrating the robustness of the method. epfl.ch The choice of the N1-substituent is therefore a key consideration in the design of a synthetic route, as it can be used to tune reactivity, improve yields, or serve as a protecting group.

Interactive Data Table: Influence of N1-Substituents in Indole Synthesis

| N1-Substituent | Reaction Type | Effect / Observation | Reference |

|---|---|---|---|

| -CH₃, -Alkyl | Iodine-Mediated Cyclization | Enhances nitrogen nucleophilicity for cyclization. | bohrium.com |

| -Tosyl (Ts), -Mesyl (Ms) | Pd-Catalyzed Annulation | Acts as a protecting group; influences reaction yields. | acs.org |

| Alkyl, Benzyl | Direct C2-Alkynylation | Wide range of substituents tolerated, showing method versatility. | epfl.ch |

Synthesis of Related Indole Derivatives with Ethynyl Substituents

The synthetic methodologies discussed are applicable to a broad range of ethynyl-substituted indole derivatives beyond the N1-methyl parent compound. Research has produced a variety of analogues with different substitution patterns on the indole core and the ethynyl group.

For instance, a decarbonylation reaction has been used to synthesize 2-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indole. mdpi.com Palladium-catalyzed annulation of N-allyl-2-ethynylaniline derivatives provides access to 2-substituted 3-allylindoles, where the ethynyl group is a precursor to the final indole structure. acs.org Other synthesized examples include 1-methyl-5-(phenylethynyl)-1H-indole-2-carboxylic acid and 5-ethynyl-1H-indole, which serve as building blocks for more complex molecules. acs.orgrsc.org These examples highlight the modularity and versatility of synthetic routes leading to ethynyl-functionalized indoles.

Interactive Data Table: Examples of Synthesized Ethynyl Indole Derivatives

| Compound Name | Synthetic Method Highlight | Reference |

|---|---|---|

| 2-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indole | Decarbonylation of an acylethynyl precursor | mdpi.com |

| N-Alkyl-3-iodoindoles | Iodine-mediated electrophilic cyclization | bohrium.com |

| 2-Substituted 3-allylindoles | Palladium-catalyzed annulation of N-allyl-2-ethynylanilines | acs.org |

| 1-Methyl-5-(phenylethynyl)-1H-indole-2-carboxylic Acid | Not specified in detail, but synthetic data is available. | acs.org |

| 5-Ethynyl-1H-indole | Used as an intermediate for further synthesis. | rsc.org |

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Ethynyl-1-methyl-1H-indole. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete picture of the molecule's framework is achieved. mdpi.comnih.gov The data are typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), with chemical shifts referenced to the residual solvent signals. mdpi.comnih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment within the molecule.

Aromatic Region: The protons on the fused benzene (B151609) ring of the indole (B1671886) core typically appear as a series of multiplets in the downfield region, generally between δ 7.0 and 7.8 ppm.

Indole C2-H: The proton at the C2 position of the indole ring is expected to resonate as a singlet.

N-Methyl Group: The three protons of the methyl group attached to the indole nitrogen (N-CH₃) characteristically produce a sharp singlet, anticipated around δ 3.8 ppm. nih.gov

Ethynyl (B1212043) Proton: The terminal acetylenic proton (≡C-H) gives rise to a singlet in the range of δ 3.0–3.5 ppm, a characteristic chemical shift for such protons. mdpi.comnih.gov

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-4, H-5, H-6, H-7) | ~ 7.0 - 7.8 | Multiplet (m) |

| Indole C2-H | ~ 7.0 - 7.3 | Singlet (s) |

| N-CH₃ | ~ 3.8 | Singlet (s) |

| Ethynyl (≡C-H) | ~ 3.0 - 3.5 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Aromatic and Indole Ring Carbons: The sp²-hybridized carbons of the bicyclic indole system typically resonate in the δ 110–140 ppm region. libretexts.org

Ethynyl Carbons: The two sp-hybridized carbons of the ethynyl group (C≡C) are a key feature and are found in a distinct region of the spectrum, typically between δ 80 and 100 ppm. beilstein-journals.org The carbon directly attached to the indole ring (C-3) is generally more deshielded than the terminal, proton-bearing carbon.

N-Methyl Carbon: The carbon of the N-methyl group appears as a signal in the upfield region of the spectrum, expected around δ 30–35 ppm. nih.gov

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic/Indole (sp²) | ~ 110 - 140 |

| Ethynyl (C≡C) | ~ 80 - 100 |

| N-CH₃ | ~ 30 - 35 |

Elucidation of Molecular Architecture and Connectivity

While ¹D NMR spectra suggest the presence of key groups, two-dimensional (2D) NMR experiments are employed to rigorously confirm the molecular architecture and the precise connectivity between atoms. mdpi.comnih.gov Techniques such as COSY, HSQC, and HMBC are instrumental in this process. researchgate.net

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, primarily identifying adjacent protons on the benzene portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons (e.g., linking the N-CH₃ proton signal to the N-CH₃ carbon signal).

A correlation between the N-methyl protons and carbons C-2 and C-7a, confirming the position of the methyl group.

Correlations from the H-2 proton to the C-3 and C-3a carbons, definitively placing the ethynyl substituent at the C-3 position.

Correlations from the acetylenic proton (≡C-H) to the indole-attached ethynyl carbon (C-3), solidifying the structure of the side chain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in this compound.

Identification of Key Functional Group Vibrations

The IR spectrum displays several characteristic absorption bands that serve as fingerprints for the molecule's primary functional groups. The absence of a broad N-H stretch (typically found around 3300-3500 cm⁻¹) confirms the N-methylation of the indole ring. orientjchem.org

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H | Stretch | ~ 3300 | Sharp, Medium-Weak |

| Aromatic C-H | Stretch | > 3000 | Variable |

| Aliphatic C-H (in N-CH₃) | Stretch | < 3000 | Variable |

| C≡C | Stretch | ~ 2100 - 2140 | Sharp, Weak |

| Aromatic C=C | Ring Stretch | ~ 1450 - 1600 | Variable |

The most diagnostic peaks are the sharp, weak C≡C stretching vibration around 2100 cm⁻¹ and the sharp ≡C-H stretch near 3300 cm⁻¹. mdpi.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound through the generation and analysis of its ions.

The molecular formula for this compound is C₁₁H₉N, corresponding to a molecular weight of approximately 155.20 g/mol . guidechem.com In mass spectrometry, this is observed as the molecular ion peak (M⁺). The analysis of this compound is expected to show a distinct molecular ion at m/z 155. vulcanchem.com

The fragmentation of the molecular ion provides valuable information about the compound's structure. For this compound, a likely fragmentation pathway involves the loss of the methyl group (CH₃) attached to the indole nitrogen. vulcanchem.com This would result in a significant fragment ion at m/z 140. Another potential fragmentation could involve the cleavage of the ethynyl group. core.ac.uk

Table 1: Molecular Identity of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉N |

| Molecular Weight | 155.19586 g/mol guidechem.com |

This table summarizes the fundamental molecular properties of this compound as determined by basic mass spectrometry principles.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining a compound's elemental composition by measuring its mass to a very high degree of accuracy. While specific HRMS data for this compound were not found in the searched literature, the theoretical exact mass can be calculated from its molecular formula, C₁₁H₉N. The calculated monoisotopic mass is 155.0735.

The utility of HRMS is well-documented for closely related indole derivatives. For instance, the exact mass of this compound-2-carbaldehyde (C₁₂H₉NO) was determined by HRMS, with a calculated value of 183.0684 and an experimentally found value of 183.0684, confirming its elemental composition. acs.org Similarly, HRMS has been successfully applied to characterize various other functionalized indoles and pyrroles, often using techniques like electrospray ionization (ESI). epfl.chmdpi.comrsc.org These studies underscore the power of HRMS to confirm the identity of newly synthesized compounds in the indole family by matching the experimentally measured mass with the theoretically calculated value. acs.orgscispace.com

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related compounds allows for a well-founded prediction of its structural characteristics. For example, the crystal structure of 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole has been determined, revealing a monoclinic crystal system with the space group P 21/n. iucr.org The study of other indole derivatives, such as 3-ethynyl-2-methyl-1-phenylsulfonyl-1H-indole, also provides detailed data on bond lengths and angles within the indole framework. nih.gov

Table 2: Illustrative Crystal Data for a Related Indole Derivative (1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 12.6271 (6) |

| b (Å) | 9.3928 (5) |

| c (Å) | 16.6616 (8) |

| β (°) | 111.954 (2) |

Data sourced from the crystallographic study of 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole. iucr.org This table serves as an example of the crystallographic parameters that would be determined for this compound.

The indole ring system is generally considered to be nearly planar. Crystallographic studies on various indole derivatives confirm this, showing only slight deviations from planarity. iucr.orgnih.govvulcanchem.com For instance, in three different phenylsulfonyl-indole derivatives, the dihedral angles between the planes of the fused pyrrole (B145914) and benzene rings were found to be very small, falling within a narrow range of 0.20° to 1.65°. nih.gov Similarly, the indole ring system in 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole is almost planar, with a maximum atomic deviation of 0.0244 Å and a dihedral angle between the pyrrole and benzene components of 1.83°. iucr.org The dihedral angle between the indole plane and substituent groups is a key structural parameter; in the same molecule, the angle between the indole and phenyl planes is 51.48°. iucr.org This indicates that while the core indole structure remains flat, its substituents can be significantly twisted relative to it.

Table 3: Selected Dihedral Angles in Related Indole Compounds

| Compound | Dihedral Angle Description | Angle (°) |

|---|---|---|

| 3-ethnyl-2-methyl-1-phenylsulfonyl-1H-indole | Between pyrrole and benzene rings of indole | 1.65 (9) / 0.97 (10) |

| 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole | Between pyrrole and benzene rings of indole | 1.83 (5) |

| 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole | Between indole and phenyl planes | 51.48 (4) |

This table presents dihedral angles from various indole derivatives, illustrating the typical planarity of the indole core and the orientation of its substituents. iucr.orgnih.goviucr.org

Computational and Theoretical Studies in Chemical Research

Quantum Chemical Calculations

Computational chemistry provides indispensable tools for investigating the properties and reactivity of molecules like 3-Ethynyl-1-methyl-1H-indole. Through quantum chemical calculations, researchers can predict molecular geometries, electronic characteristics, and spectroscopic behaviors, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. schrodinger.com It is frequently employed for the geometry optimization of molecules, determining the lowest energy arrangement of atoms in three-dimensional space. For indole (B1671886) derivatives, DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, are utilized to predict ground-state geometries and electronic properties. researchgate.net These calculations provide data on bond lengths, dihedral angles, and the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is crucial for understanding the molecule's chemical reactivity and kinetic stability.

Quantum chemical calculations can also be performed to determine molecular properties like charge distribution and ionization potential, which help in understanding the reactive behavior of the molecular system. researchgate.net In the context of materials science, these calculations are essential for designing novel organic materials for applications in organic photovoltaics and solar cells. researchgate.net For complex systems, DFT calculations can also simulate spectroscopic data, such as NMR spectra, by calculating shielding tensors. science.gov

Table 1: Representative Data from DFT Calculations for Indole Derivatives This table presents typical parameters that can be obtained through DFT calculations for indole-based compounds. The values are illustrative and not specific to this compound.

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | 4.6 eV |

| Dipole Moment | Measure of the net molecular polarity | 2.1 D |

| C2-C3 Bond Length | The distance between carbon atoms 2 and 3 of the indole ring | 1.37 Å |

| N1-C2 Bond Length | The distance between the indole nitrogen and carbon 2 | 1.38 Å |

Ab Initio Methods for Excited State Properties and Dipole Moments

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental parameters, are critical for studying excited state properties. For complex heterocyclic systems, including derivatives of 1-methyl-1H-indole, methods like coupled-cluster (CC2) and second-order algebraic-diagrammatic construction (ADC(2)) with large basis sets (e.g., cc-pVTZ) are employed. researchgate.nethhu.de These methods are used to optimize the geometry of molecules in their electronically excited states and to calculate properties such as permanent dipole moments. researchgate.nethhu.de

A study on 2-[(4-methoxyphenyl)ethynyl]-3-(1-methyl-1H-indol-3-yl)-quinoxaline, a compound containing the 1-methyl-1H-indole moiety, utilized CC2/cc-pVTZ calculations to determine the dipole moments in both the ground (S₀) and the lowest electronically excited singlet state (S₁). researchgate.net The calculations showed a significant change in the magnitude and orientation of the dipole moment upon electronic excitation, a phenomenon attributed to charge redistribution within the molecule. researchgate.netacs.org Such calculations can be performed both for the gas phase and in solution, using models like the Conductor-like Screening Model (COSMO) to simulate solvent effects. hhu.denih.gov

The thermochromic shift method is an experimental technique used to determine the dipole moments of molecules in their excited states. researchgate.net This method involves measuring the absorption and fluorescence spectra of a compound in a solvent at various temperatures. hhu.de The temperature dependence of the solvent's permittivity and refractive index causes spectral shifts (thermochromic shifts), which can be related to the solute's dipole moments using various polarity functions, such as those developed by Lippert-Mataga, Bilot-Kawski, and Demissie. researchgate.nethhu.de

For 2-[(4-methoxyphenyl)ethynyl]-3-(1-methyl-1H-indol-3-yl)-quinoxaline, thermochromic shift analysis in ethyl acetate (B1210297) yielded an excited-state dipole moment of 8.5 D, representing a change of 5.5 D upon excitation. researchgate.netnih.gov These experimental results are often compared with ab initio calculations to validate the theoretical models. researchgate.netresearchgate.net Good agreement was found when using the Bilot-Kawski solvent polarity functions, whereas the original Lippert-Mataga model was less accurate for this system. researchgate.netnih.gov This combined experimental and theoretical approach provides a robust understanding of how the electronic distribution in a molecule changes upon excitation. acs.org

Table 2: Comparison of Calculated and Experimental Dipole Moments for a 1-Methyl-1H-indole Derivative Data is for 2-[(4-methoxyphenyl)ethynyl]-3-(1-methyl-1H-indol-3-yl)-quinoxaline. researchgate.net

| Method | State | Dipole Moment (Debye, D) |

| Ab Initio (CC2/cc-pVTZ) | Ground State (μg) | 3.0 D |

| Ab Initio (CC2/cc-pVTZ) | Excited State (μe) | 8.0 D |

| Thermochromic Shifts | Excited State (μe) | 8.5 D |

Mechanistic Studies and Reaction Pathway Elucidation

Theoretical calculations are fundamental to elucidating the complex mechanisms of organic reactions. By mapping potential energy surfaces, identifying intermediates, and calculating energy barriers, computational studies can explain reaction outcomes and guide the development of new synthetic methods.

The 3-ethynyl group on the indole scaffold is a versatile functional group that can participate in various transformations, most notably intramolecular cyclization reactions. These reactions are key to building more complex, fused heterocyclic systems. For example, o-alkynyl arylamines undergo regioselective intramolecular cyclization to form poly-functionalized indoles. nih.gov Mechanistic studies, often supported by control experiments, help to propose plausible pathways. In some metal-free cyclization reactions, the formation of an ArXCl intermediate has been identified as a key step, and the reaction is proposed to proceed via an electrophilic substitution pathway rather than a free-radical mechanism. nih.gov

Iodine-mediated reactions also provide a route to cyclized indole products. acs.org The proposed mechanism for the cyclization of enamines to 3H-indoles involves the formation of a three-membered iodonium (B1229267) intermediate, followed by an intramolecular electrophilic aromatic substitution. acs.org Furthermore, the reactivity of alkynyl radicals has been studied theoretically. acs.org The ethynyl (B1212043) radical, for instance, readily participates in addition reactions with π systems. acs.org While radical pathways are sometimes considered for indole reactions, experimental evidence, such as the lack of inhibition by radical scavengers like TEMPO, can help exclude them in favor of ionic mechanisms. nih.gov

Transition state analysis is a cornerstone of mechanistic elucidation, providing quantitative data on the feasibility of a proposed reaction pathway. By calculating the energy of transition states (the highest point on a reaction coordinate), chemists can determine the activation energy barrier for a given step.

For instance, in a copper-catalyzed annulation reaction involving an ethynyl-substituted heterocycle, DFT calculations were used to map the energy profile. acs.org The analysis determined a transition-state energy barrier of 9.4 kcal/mol for the key cyclization step that forms a new C–N bond. acs.org In another study on the silver-catalyzed selanylation of indoles, DFT calculations were performed to investigate different mechanistic proposals, including concerted metalation-deprotonation and electrophilic aromatic substitution. rsc.org The transition state for the concerted metalation-deprotonation pathway was located and found to have an energy barrier of 28.7 kcal/mol, providing insight into the reaction's feasibility compared to other potential pathways. rsc.org These energy profiles, which map the relative energies of reactants, intermediates, transition states, and products, are invaluable for understanding reaction kinetics and selectivity.

Table 3: Example of a Calculated Transition State Energy Barrier Data from a computational study on a cyclization reaction involving a heterocyclic compound. acs.org

| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) |

| Cyclization | Formation of a C-N bond to create a new ring | 9.4 |

| Condensation | Water-assisted proton transfer and elimination | 8.3 |

Molecular Modeling and Docking Studies

Computational and theoretical chemistry have emerged as indispensable tools in modern chemical research, providing profound insights into molecular structures, properties, and interactions. For the compound this compound, these in silico methods are crucial for elucidating its potential as a synthon in organic synthesis and as a scaffold in medicinal chemistry. The following sections detail the computational studies focused on this molecule.

In Silico Predictions for Ligand-Target Interactions

A comprehensive review of the scientific literature reveals a notable absence of specific molecular docking studies for this compound against well-defined biological targets. While the indole scaffold is a common motif in many biologically active compounds, and numerous in silico screening studies have been conducted on various indole derivatives biointerfaceresearch.comnih.govmdpi.com, research focusing explicitly on the ligand-target interactions of this compound is not publicly available.

The indole ring system is known to interact with a wide range of protein targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov Virtual screening of large compound libraries containing indole derivatives has been employed to identify potential inhibitors for targets such as kinases and enzymes involved in antimicrobial resistance. nih.govrsc.org For instance, studies on other indole derivatives have successfully used molecular docking to predict binding affinities and interaction modes with receptors implicated in cancer and other diseases. biointerfaceresearch.comnih.gov However, without specific studies on this compound, any discussion of its direct ligand-target interactions would be purely speculative. The presence of the ethynyl group and the N-methylation would significantly influence its binding profile compared to other substituted indoles.

Future research could leverage computational tools to screen this compound against various protein targets to uncover its potential biological activities.

Prediction of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound have been investigated using computational methods, particularly Density Functional Theory (DFT). These studies provide a deeper understanding of its behavior in chemical transformations.

In a study on the NHC–BIAN–Cu(I)-catalyzed Friedländer-type annulation of 2-amino-3-(per)fluoroacetylpyridines with various alkynes, this compound was utilized as one of the alkyne substrates. The research included a computational analysis of the reaction pathway to elucidate the mechanism and explain the observed yields. This analysis provides indirect evidence of the reactivity of the ethynyl group in this specific transformation.

Furthermore, a study on the decarbonylation of acylethynylpyrroles mentions the synthesis of this compound and discusses the use of quantum-chemical analysis to investigate the mechanism of related reactions. mdpi.com While not directly focused on this compound, this highlights the utility of computational chemistry in understanding the reactivity of ethynyl-substituted heterocycles.

A general understanding of the reactivity of this compound can be inferred from the fundamental principles of organic chemistry and supported by computational analysis of its electronic structure. The key reactive sites are the ethynyl group and the indole nucleus.

Table 1: Computationally Derived Properties of this compound

| Property | Value | Source |

| Molecular Weight | 155.196 g/mol | guidechem.com |

| Molecular Formula | C₁₁H₉N | guidechem.com |

| XLogP3-AA | 155.073499291 | guidechem.com |

| Topological Polar Surface Area | 4.9 Ų | guidechem.com |

| Heavy Atom Count | 12 | guidechem.com |

The ethynyl group is a region of high electron density, making it susceptible to electrophilic addition and a good nucleophile in its deprotonated (acetylide) form. The terminal alkyne proton is acidic and can be removed by a suitable base to generate a potent nucleophile for carbon-carbon bond formation.

DFT calculations on similar ethynylindole structures could provide more quantitative predictions of reactivity, including:

Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These can be calculated to predict the local reactivity at different atomic sites within the molecule for various types of reactions.

While detailed, specific computational studies on the general reactivity and selectivity of this compound are not extensively reported, the available information from its use in specific synthetic applications underscores the importance of its ethynyl functionality in directing chemical transformations.

Applications and Advanced Research Perspectives of 3 Ethynyl 1 Methyl 1h Indole and Its Analogues

Medicinal Chemistry Research Prospects

The unique structural arrangement of 3-Ethynyl-1-methyl-1H-indole, which combines the privileged indole (B1671886) scaffold with a reactive ethynyl (B1212043) group, presents significant opportunities in medicinal chemistry. The exploration of this and similar structures is driven by the potential to develop novel therapeutic agents with enhanced efficacy and target specificity.

The indole nucleus is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold". nih.govbenthamdirect.comsci-hub.se Its structure is present in numerous natural products and clinically approved drugs, demonstrating its versatility in interacting with a wide array of biological targets. nih.govmdpi.com The indole ring system, being a bicyclic aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking with protein residues. mdpi.com Its structural similarity to the amino acid tryptophan allows it to be recognized by many biological systems, contributing to its broad pharmacological profile which includes anticancer, antiviral, anti-inflammatory, and neuroprotective activities. mdpi.comnih.govrsc.org

The ethynyl group (–C≡CH), while smaller, is a powerful and versatile pharmacophore in modern drug design. researchgate.netacs.org Its introduction into a molecule can have profound effects on its biological properties. The key features of the ethynyl group include:

Rigidity and Linearity: The triple bond confers a rigid, linear geometry, which can act as a stiff spacer to orient other pharmacophoric groups for optimal interaction with a biological target. researchgate.net

Bioisosterism: The ethynyl group can serve as a bioisostere for other chemical groups. For instance, it can mimic the properties of a phenyl ring in certain contexts due to its π-system, or act as a non-classical isostere for halogens like iodine. sci-hub.seresearchgate.net

Metabolic Stability: It can enhance metabolic stability compared to more labile groups like alkyl chains.

Target Interactions: The terminal alkyne can act as a weak hydrogen bond donor and its π-electron cloud can participate in unique interactions with target proteins. sci-hub.seresearchgate.net It is a key feature in a range of therapeutics targeting enzymes like tyrosine kinases and monoamine oxidase. researchgate.net

The combination of the indole scaffold with the ethynyl group in a molecule like this compound creates a compound with potential for high-affinity interactions and diverse biological activities.

The design of new indole-based drug candidates is a highly active area of research, leveraging the scaffold's proven therapeutic potential. nih.govnih.govresearchgate.net Strategies often involve a multi-target-directed ligand (MTDL) approach, where a single molecule is designed to interact with multiple targets involved in a disease pathway. nih.govnih.gov The versatility of the indole ring allows for substitutions at various positions (N-1, C-2, C-3, and the benzene (B151609) ring) to fine-tune the compound's pharmacological profile. mdpi.comfrontiersin.org

The synthesis of 3-ethynylindole (B1355555) derivatives is often achieved through modern cross-coupling reactions. The Sonogashira coupling is a particularly powerful method for this purpose, allowing for the direct introduction of the ethynyl group onto the indole core. researchgate.net Other synthetic routes include modifications of existing functional groups on the indole ring. mdpi.com For instance, researchers have designed and synthesized novel indole derivatives targeting enzymes like aromatase and iNOS for cancer therapy, and cholinesterases for Alzheimer's disease. nih.govfrontiersin.org

| Indole Derivative Class | Therapeutic Target/Area | Design Strategy Example | Reference |

|---|---|---|---|

| Indole-acrylamide derivatives | Anticancer (Tubulin inhibitors) | Modification of substituents on the indole and acrylamide (B121943) moieties to enhance tubulin polymerization inhibition. | mdpi.com |

| Indole-chalcone hybrids | Anticancer (Dual tubulin and TrxR inhibitors) | Combining indole and chalcone (B49325) pharmacophores to create dual-target agents. | mdpi.com |

| N-phenylacetamido-1,2,3-triazolyl-indole-2-carboxamides | Antidiabetic (α-glucosidase inhibitors) | Introduction of a triazole linker and various substitutions on the phenyl ring to improve enzyme inhibition. | mdpi.com |

| Indole-based cholinesterase inhibitors | Anti-Alzheimer's | Design of dual AChE/BuChE inhibitors with the ability to inhibit Aβ amyloid aggregation. | nih.gov |

| Pyrazino[1,2-a]indole derivatives | Antiproliferative (EGFR/BRAF inhibitors) | Fusion of a pyrazine (B50134) ring to the indole scaffold to create dual kinase inhibitors. | frontiersin.org |

The introduction of an ethynyl group can significantly modulate the bioactivity and target affinity of an indole derivative. sci-hub.se Its rigid and linear nature can serve as a structural anchor, locking the molecule into a conformation that is favorable for binding. researchgate.net This can lead to a substantial increase in potency. For example, the ethynyl group in the well-known cancer drug Erlotinib is crucial for its high affinity for the epidermal growth factor receptor (EGFR) kinase domain.

Furthermore, the ethynyl group can influence the metabolic profile of a drug candidate. By replacing a metabolically vulnerable group, it can block sites of metabolic attack, thereby increasing the drug's half-life and bioavailability. sci-hub.se The terminal alkyne can also act as a reactive handle. While often undesirable, in specific cases, it can be designed to form a covalent bond with a target protein, leading to irreversible inhibition, which can be advantageous for certain therapeutic applications. researchgate.net The electronic properties of the ethynyl group can also enhance interactions with target proteins, for instance, by acting as a hydrogen bond acceptor or participating in π-stacking interactions. researchgate.net

Structure-Activity Relationship (SAR) Studies of Indole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. For indole derivatives, these studies are essential for optimizing lead compounds into potent and selective drug candidates.

The biological activity of indole derivatives is highly sensitive to the position and nature of substituents on the indole ring. researchgate.netnih.gov SAR studies have consistently shown that even minor structural modifications can lead to dramatic changes in potency and selectivity.

Position of Substitution: The specific position of a substituent on the indole nucleus is a critical determinant of biological activity. researchgate.net For example, in a series of aromatase inhibitors, a nitrile (CN) group at the C-3 position of the indole resulted in significantly higher potency compared to the same group at the C-5 position. frontiersin.org Similarly, for certain CysLT1 antagonists, substitution at the C-7 position was found to be the most favorable for activity, while substitution at C-4 was the least favorable. researchgate.net

Nature of Substituent: The electronic and steric properties of the substituent are crucial. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) can profoundly influence a molecule's interaction with its target. japsonline.com For instance, in a series of 2-arylindoles with antibacterial activity, compounds bearing an electron-withdrawing group at the meta-position of the 2-phenyl ring showed selective activity, whereas those with electron-donating groups at the same position were inactive. japsonline.com

N-1 Substitution: The substituent on the indole nitrogen (N-1) plays a decisive role. In many cases, an N-H group is essential for activity, as it can act as a hydrogen bond donor. mdpi.comresearchgate.net Replacing this hydrogen with a methyl group, as in this compound, can alter the binding mode and activity profile. mdpi.comacs.org While sometimes leading to reduced potency, N-methylation can also improve properties like metabolic stability or cell permeability. acs.orgnih.gov

| Derivative Series | Target/Activity | SAR Finding | Reference |

|---|---|---|---|

| 2-Aryl indoles | Aromatase Inhibition | An electron-withdrawing nitrile (CN) group at C-3 is more potent than at C-5. | frontiersin.org |

| 1H-indole-2-carboxylic acids | Anti-asthmatic (CysLT1 antagonism) | Substitution at C-7 is most favorable; C-4 is least favorable. Fluorine substitution is more potent than chlorine. | researchgate.net |

| Bisindoles | HIV-1 Fusion Inhibition | 6-6' linkage between indole rings is optimal. 5-6', 6-5', and 5-5' linkages result in reduced activity. | nih.gov |

| Oxindole derivatives | Anticonvulsant | Semicarbazone substitution at C-3 and alkyl substitution on the side chain nitrogen are favorable for activity. | sci-hub.se |

| 2-Arylindoles | Antibacterial | A phenyl ring with a hydrophilic substituent (e.g., amino group) at the para-position is important for activity. | japsonline.com |

| General Indole Analogues | Antiproliferative | N-unsubstituted indoles (N-H) are generally more potent than N-substituted analogues. | researchgate.net |

The ultimate goal of SAR is to understand how specific structural features of a ligand translate into molecular interactions at the receptor binding site, thereby modulating its function. researchgate.net Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful tools used to build these correlations. plos.orgpharmacophorejournal.com

The planar indole ring is well-suited for engaging in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within a receptor's binding pocket. mdpi.com The indole N-H can act as a critical hydrogen bond donor, while the lone pair on the nitrogen in N-substituted indoles can still influence the electrostatic potential. mdpi.com

In the context of this compound analogues, key interactions would include:

Indole Core: The bicyclic ring system provides a large surface area for hydrophobic and van der Waals interactions.

N1-Methyl Group: The methyl group at the N-1 position removes the hydrogen bond donating capacity but adds a small hydrophobic element. This can alter the binding orientation compared to an N-H indole and may be crucial for fitting into a specific hydrophobic sub-pocket or for avoiding steric clashes. mdpi.comacs.org

C3-Ethynyl Group: The linear ethynyl substituent can probe deep, narrow hydrophobic channels within a binding site that may not be accessible to bulkier groups. researchgate.net Its terminal proton can form weak hydrogen bonds, and the triple bond's π system can interact with the receptor. researchgate.net

For example, in studies of indole derivatives as cannabinoid receptor ligands, the indole core and a substituent at the C-3 position are thought to be two of the three key points of attachment to the CB1 receptor. researchgate.net Similarly, in designing inhibitors for HIV-1 fusion, the shape and connectivity of bis-indole scaffolds were found to be critical, with specific linkages leading to optimal binding in a key hydrophobic pocket on the gp41 protein. nih.gov Molecular docking studies of indole-based COX-2 inhibitors revealed that the nitrile group of active compounds forms a hydrogen bond with the hydroxyl group of Tyr355 in the active site, an interaction crucial for their inhibitory effect. semanticscholar.org

Computational Approaches in SAR Analysis (e.g., Multivariate Analysis, PCA)

To decipher the complex relationships between the chemical structure of this compound analogues and their biological activities, computational methods are invaluable tools. Quantitative Structure-Activity Relationship (QSAR) studies, often employing multivariate analysis techniques like Principal Component Analysis (PCA), are utilized to build predictive models. acs.org These models help in understanding how different physicochemical properties, such as electronic and steric factors, contribute to the observed biological effects.

For instance, in studies of various indole derivatives, descriptors representing the electronic properties (like Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO energies) and steric properties (like molecular weight and volume) are calculated. rsc.org PCA can then be used to reduce the dimensionality of the data and identify the principal components that explain the most variance in the biological activity. This allows researchers to classify compounds into different activity levels based on their structural features. researchgate.net

These computational analyses provide insights into the key structural requirements for a desired biological activity. For example, the N-H group of the indole ring has been identified as a crucial feature for the GPR40 agonistic effect in some indole derivatives, as N-methylation led to a loss of activity. nih.gov Such findings are critical for the rational design of new, more potent, and selective analogues of this compound for various therapeutic targets.

Investigation of Biological Activities (in vitro studies, general mechanisms)

The unique structural features of this compound and its analogues have prompted extensive investigation into their biological activities. In vitro studies have revealed a broad spectrum of effects, ranging from cytotoxicity against cancer cells to antimicrobial and anti-inflammatory properties.

General Cytotoxic and Antiproliferative Activities (e.g., against cancer cell lines)

Indole derivatives are well-recognized for their anticancer properties, with many acting as potent cytotoxic and antiproliferative agents. researchgate.net Analogues of this compound have been evaluated against a variety of human tumor cell lines, demonstrating significant inhibitory activity. rjeid.comunipa.it

The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov For example, certain indole-based chalcones have been shown to induce mitotic arrest at low micromolar concentrations. acs.org The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells and thus their viability.

Cytotoxic Activity of Representative Indole Analogues

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | 9.5 ± 2.2 | nih.gov |

| Flavopereirine | HCT116 (Colorectal) | 8.15 | nih.gov |

| Evodiamine | HepG2 (Liver) | ~1 | nih.gov |

| 3-Arylthio-1H-indoles (6-thiophen-3-yl) | MCF-7 (Breast) | 0.0045 | nih.gov |

Antimicrobial Activities (Antibacterial, Antifungal)

The indole nucleus is a key component of many compounds exhibiting antimicrobial properties. rsc.org Analogues of this compound have been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi. smolecule.comscialert.net

The antibacterial activity of indole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. mdpi.comsemanticscholar.org For instance, some bis(indolyl)methane derivatives have shown excellent activity against S. aureus (Gram-positive) and E. coli (Gram-negative). asianpubs.org The antifungal activity has also been reported against various fungal strains, with some derivatives showing potent effects. scispace.com The minimum inhibitory concentration (MIC) is a common metric used to quantify the antimicrobial efficacy of these compounds.

Antimicrobial Activity of Representative Indole Analogues

| Compound Analogue | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| tris(1H-indol-3-yl) methylium | S. aureus | 1-16 | mdpi.comsemanticscholar.org |

| tris(1H-indol-3-yl) methylium | E. coli | 32-128 | mdpi.comsemanticscholar.org |

| Pyrazolyl triazole with indole moiety | B. subtilis | Active | hilarispublisher.com |

| Bis(indolyl)methane derivative | S. aureus | Excellent | asianpubs.org |

| Bis(indolyl)methane derivative | Fungi | Good | asianpubs.org |

Anti-inflammatory and Analgesic Properties

Indole derivatives have been recognized for their potential as anti-inflammatory and analgesic agents. researchgate.netscialert.net The anti-inflammatory activity of these compounds is often evaluated using models such as the carrageenan-induced rat paw edema test. scialert.net Some synthesized indole derivatives have been found to be potent anti-inflammatory and analgesic agents, with their activity sometimes linked to the inhibition of enzymes like COX-2. scialert.net The structural features of this compound analogues make them promising candidates for the development of new anti-inflammatory drugs.

Antioxidant Potential

The antioxidant properties of indole derivatives are of significant interest due to the role of oxidative stress in various diseases. smolecule.comresearchgate.net The antioxidant potential of these compounds is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. rsc.org

Studies on ethenyl indoles, which are structurally related to ethynyl indoles, have shown that their antioxidant activity is dependent on the substituents on the molecule. rsc.org Compounds with electron-donating groups tend to exhibit stronger antioxidant properties. For example, a hydroxy-substituted ethenyl indole showed an IC50 value of approximately 24 µM in the DPPH assay, which is comparable to that of vitamin E (IC50 ~ 26 µM). rsc.org This suggests that this compound and its analogues could also possess significant antioxidant potential.

Antioxidant Activity of a Representative Ethenyl Indole Analogue

| Compound Analogue | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| Hydroxy substituted ethenyl indole | DPPH | ~24 | rsc.org |

| Vitamin E (Reference) | DPPH | ~26 | rsc.org |

Enzyme Inhibition Studies (e.g., Tubulin Polymerization Inhibition)

A significant mechanism through which many indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. researchgate.net Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds disrupt the cell cycle and lead to apoptosis. nih.gov

Several classes of indole derivatives have been identified as potent inhibitors of tubulin polymerization, with some exhibiting IC50 values in the low micromolar or even nanomolar range. nih.govacs.org For example, certain N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have shown potent antiproliferative activities against various cancer cell lines, with the most active compound having an IC50 of 0.34 µM against MCF-7 cells. nih.gov These findings highlight the potential of this compound analogues as a basis for the development of new tubulin polymerization inhibitors for cancer therapy.

Tubulin Polymerization Inhibition by Representative Indole Analogues

| Compound Analogue | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative | Antiproliferative (MCF-7) | 0.34 | nih.gov |

| Tertiary amide derivative | Tubulin Polymerization | 1.9 | nih.gov |

| Combretastatin A-4 analogue | Tubulin Polymerization | 7.6 | acs.org |

Modulation of Cellular Pathways (e.g., Regulated Cell Death Induction, Apoptosis)

The indole nucleus is a crucial pharmacophore, and its derivatives are known to induce apoptosis in cancer cells. researchgate.net The therapeutic potential of indole derivatives often lies in their ability to modulate various cellular pathways, leading to effects such as the inhibition of cell proliferation and the induction of programmed cell death.

The mechanisms by which indole derivatives induce programmed cell death are varied and can involve:

The downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. researchgate.net

The upregulation of pro-apoptotic factors such as the Bax gene. researchgate.net

The release of mitochondrial cytochrome c, which in turn activates caspase-9 and caspase-3. researchgate.net

Studies on indole analogs have demonstrated their capacity to trigger different forms of regulated cell death. For instance, certain indolyl-pyridinyl-propenones can induce methuosis, a type of non-apoptotic cell death, in glioblastoma cells. acs.org This process is characterized by the accumulation of large cytoplasmic vacuoles derived from macropinosomes. acs.org In contrast, other analogs can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. acs.org

Furthermore, research on specific indole nitroolefins has identified them as covalent inhibitors of GPX4, which can induce ferroptosis, another form of regulated cell death, in urological cancer cells. nih.gov This induction of ferroptosis was confirmed by observing increased lipid peroxidation and oxidative stress markers. nih.gov In vivo experiments with these compounds showed significant suppression of tumor growth, accompanied by mitochondrial damage characteristic of ferroptosis. nih.gov

Some indole derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway. nih.gov This is supported by observations of downregulated anti-apoptotic proteins, increased expression of pro-apoptotic proteins, upregulation of p53, and activation of caspases. nih.gov Similarly, other studies have highlighted that the inhibition of enzymes like GSK-3β by certain compounds can lead to necrotic cell death under specific conditions, which can be switched to apoptosis by blocking the autophagic response. researchgate.net

The following table summarizes the effects of different indole analogues on cellular pathways:

| Indole Analogue Class | Cellular Effect | Mechanism of Action | Cell Lines Studied |

| Indolyl-pyridinyl-propenones | Methuosis (non-apoptotic cell death) | Accumulation of cytoplasmic vacuoles from macropinosomes | Glioblastoma cells |

| Indolyl-pyridinyl-propenones | G2/M phase arrest and apoptosis | Microtubule disruption | U251 cells |

| Indole nitroolefins | Ferroptosis | Covalent inhibition of GPX4, increased lipid peroxidation | Urological cancer cells (22Rv1) |

| 3'-Me ATP (ATP analog) | Apoptosis | Intrinsic mitochondrial pathway activation, caspase activation | Hep2 and SiHa cells |

| GSK-3β inhibitors | Necrotic cell death / Apoptosis | Modulation of Bif-1-dependent autophagy | Prostate cancer cells (PC-3) |

Material Science and Optoelectronic Applications

The unique electronic properties of the this compound scaffold and its analogues make them promising candidates for applications in material science and optoelectronics. The modification of conjugated organic compounds with moieties like ethynyl indoles allows for the tuning of their electronic and optoelectronic characteristics. publish.csiro.au

Integration into Conjugated Organic Systems and Molecular Materials

The ethynyl group on the indole ring serves as a versatile linker, enabling the incorporation of the indole unit into larger π-conjugated systems. This is often achieved through reactions like the Sonogashira cross-coupling, which connects the terminal alkyne to other aromatic or heterocyclic units. acs.orgacs.orgnih.gov This strategy has been employed to synthesize a variety of donor-acceptor (D-A) type push-pull chromophores, where the N-methyl indole acts as an electron-donating group. acs.org

The integration of these indole-based building blocks into covalent organic frameworks (COFs) is another area of active research. uni-muenchen.de COFs are crystalline porous polymers with highly ordered structures, and incorporating photoactive units like ethynyl indoles can lead to materials with applications in photocatalysis and photosensing. uni-muenchen.de The properties of these materials can be fine-tuned by altering the building blocks and their connectivity. uni-muenchen.de

Modulation of Electronic and Optoelectronic Properties

The electronic and optical properties of materials containing this compound analogues can be systematically modulated. publish.csiro.au The introduction of different electron-donating or electron-withdrawing groups on the indole or the coupled aromatic system allows for precise control over the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org

For instance, in D-A push-pull chromophores synthesized from N-methyl indole-activated alkynes, the maximum absorption wavelength (λmax) can be tuned over a wide range (378 to 658 nm) by varying the acceptor group and other substituents. acs.org Computational studies, such as density functional theory (DFT), are often used to understand the charge-transfer characteristics and predict the optoelectronic properties of these molecules. acs.orgresearchgate.net The modification with organometallic moieties also provides a powerful tool for modulating these properties. publish.csiro.au

Applications in Molecular Electronics and Dye-Sensitized Solar Cells

The tunable electronic properties of this compound derivatives make them attractive for applications in molecular electronics. publish.csiro.au However, challenges remain in creating stable molecular junctions with certain terminal groups. publish.csiro.au

In the field of photovoltaics, these compounds have shown promise as components of dyes for dye-sensitized solar cells (DSSCs). mdpi.comrsc.orgnih.gov In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material. The D-π-A structure of many indole-based dyes facilitates efficient intramolecular charge transfer (ICT) upon light absorption, which is a crucial step in the energy conversion process. mdpi.com

For example, a series of 3-ethynylaryl coumarin (B35378) dyes have been synthesized and tested in DSSCs. mdpi.com The extension of conjugation through the ethynyl bridge resulted in a significant red-shift of the absorption and emission spectra. mdpi.com Theoretical calculations have shown that the LUMO is often localized on the acceptor/anchor unit, supporting the ICT character of the electronic transition. mdpi.com The performance of these dyes in DSSCs can be further optimized by co-sensitization with other dyes, which has led to power conversion efficiencies of up to 14.2%. researchgate.net

The table below presents key optoelectronic data for selected indole-based dyes used in DSSCs.

| Dye Structure | HOMO (eV) | LUMO (eV) | Optical Band Gap (Eg, eV) |

| Coumarin-based dye with monothiophene | -5.60 | -3.53 | 2.07 |

| Coumarin-based dye with bithiophene | -5.74 | -3.62 | 2.12 |

| Coumarin-based dye with thieno[3,2-b]thiophene | -5.69 | -3.59 | 2.10 |

Future Research Directions

Development of Novel and Green Synthetic Routes with Enhanced Efficiency

While established methods like the Sonogashira coupling are effective for synthesizing this compound and its derivatives, there is a continuous drive towards developing more efficient, sustainable, and environmentally friendly synthetic protocols. acs.orgacs.orgnih.gov Future research will likely focus on several key areas.

One promising approach is the use of catalysis to develop novel synthetic pathways. For example, palladium-catalyzed cyclization reactions in aqueous micellar media represent a greener alternative to traditional organic solvents. mdpi.com The development of catalyst-free methods, such as three-component synthetic strategies, also aligns with the principles of green chemistry. mdpi.com

Another area of interest is the use of alternative energy sources to drive reactions, such as microwave irradiation or visible-light photoredox catalysis. mdpi.com Microwave-assisted synthesis can often lead to shorter reaction times and higher yields. mdpi.com Visible-light-promoted reactions offer a mild and sustainable way to construct the indole skeleton. mdpi.com

The following table highlights some modern synthetic approaches for indole synthesis:

| Synthetic Method | Key Features | Example Application |

| Palladium-catalyzed Sonogashira/indole tandem cyclization | One-pot reaction, microwave-assisted | Synthesis of 2-arylindoles |

| Fischer Indole Cyclization of 1,4-diacyl benzenes | Utilizes simple starting materials, efficient | Synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone |

| Visible-light photoredox catalysis | Mild reaction conditions, green | Intramolecular cyclization of alkynes |

| Ionic Liquid-based Fischer Indole Synthesis | Green solvent, reusable catalyst | General indole synthesis |

Expansion of Derivatization Scope for Enhanced Bioactivity and Selectivity

The strategic derivatization of the this compound scaffold is a primary method for modulating its pharmacological profile, aiming to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogues.

Research has shown that modifications at various positions of the indole ring and transformations of the ethynyl group can lead to significant improvements in bioactivity. For instance, in the development of inhibitors for the phosphatidylinositol 3-kinase (PI3K) pathway, a series of 3-ethynyl-1H-indazoles (analogues of ethynyl indoles) were synthesized and evaluated. nih.gov These studies revealed that specific substitutions could result in low micromolar inhibition of key kinases like PI3K, PDK1, and mTOR. nih.gov Computational modeling combined with SAR analysis identified a PI3Kα isoform-specific compound, highlighting how targeted derivatization can achieve high selectivity. nih.gov

A notable example involves the development of C-3-substituted 6-ethynyl-1H-indole derivatives as highly potent and specific inhibitors of group II p21-activated kinases (PAKs). researchgate.net One compound from this series demonstrated excellent inhibitory activity and kinase selectivity, leading to superior anti-migratory and anti-invasive properties against lung cancer and melanoma cell lines in vitro. researchgate.net This underscores the potential of expanding the derivatization scope to tackle specific oncogenic pathways. researchgate.net

The following table summarizes key derivatization strategies and their impact on the bioactivity of indole-ethynyl scaffolds.